Product packaging for 2,4-Dichloro-6,7,8-trimethoxyquinazoline(Cat. No.:)

2,4-Dichloro-6,7,8-trimethoxyquinazoline

Cat. No.: B8732067
M. Wt: 289.11 g/mol
InChI Key: HWWHFNPXISVYOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,4-Dichloro-6,7,8-trimethoxyquinazoline is a versatile and high-value chemical intermediate designed for pharmaceutical research and development. Its core value lies in the reactivity of its two chlorine atoms at the 2 and 4 positions of the quinazoline ring, which allows for sequential and selective substitution with a wide range of nucleophiles, such as amines and alkoxides. This enables researchers to efficiently synthesize diverse libraries of 2,4-disubstituted quinazoline derivatives. These derivatives are of significant interest in medicinal chemistry, particularly in the discovery of new anticancer agents. The trimethoxy pattern on the benzene ring (at positions 6, 7, and 8) is a key structural motif that can influence the compound's physicochemical properties and its interaction with biological targets, such as enzyme active sites. Quinazoline-based compounds are known to inhibit various kinases, including the Epidermal Growth Factor Receptor (EGFR), and are also explored as inhibitors of epigenetic targets like histone methyltransferases. This compound is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10Cl2N2O3 B8732067 2,4-Dichloro-6,7,8-trimethoxyquinazoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10Cl2N2O3

Molecular Weight

289.11 g/mol

IUPAC Name

2,4-dichloro-6,7,8-trimethoxyquinazoline

InChI

InChI=1S/C11H10Cl2N2O3/c1-16-6-4-5-7(9(18-3)8(6)17-2)14-11(13)15-10(5)12/h4H,1-3H3

InChI Key

HWWHFNPXISVYOL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C(=NC(=N2)Cl)Cl)OC)OC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline

General Synthetic Strategies for Dihaloquinazolines

The synthesis of 2,4-dihaloquinazolines, including the target compound, typically follows a two-stage process: first, the construction of the core quinazoline (B50416) ring system, followed by the introduction of halogen atoms at the 2- and 4-positions.

Cyclization Reactions for Quinazoline Core Formation

The foundational step in synthesizing the precursor for 2,4-Dichloro-6,7,8-trimethoxyquinazoline is the formation of the 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione ring. This heterocyclic core is generally assembled from appropriately substituted anthranilic acid derivatives. A common and effective method involves the cyclocondensation of a substituted 2-aminobenzoic acid with a source of carbonyl groups, such as urea (B33335) or potassium cyanate (B1221674).

For the specific precursor to the title compound, the synthesis would commence with 2-amino-3,4,5-trimethoxybenzoic acid. The reaction of this anthranilic acid derivative with potassium cyanate in an aqueous or acetic acid medium leads to an intermediate urea, which then undergoes intramolecular cyclization upon heating or changes in pH to furnish 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione. This dione (B5365651) exists in equilibrium with its tautomeric form, 2,4-dihydroxy-6,7,8-trimethoxyquinazoline.

Halogenation Techniques for the 2,4-Positions of the Quinazoline Ring

The conversion of a quinazoline-2,4-dione to its corresponding 2,4-dichloro derivative is a crucial transformation. This is most commonly achieved through a deoxychlorination reaction using a strong chlorinating agent. Phosphorus oxychloride (POCl₃) is the reagent of choice for this purpose, often used in large excess to serve as both the reagent and the solvent. derpharmachemica.comgoogle.com

The reaction mechanism involves the tautomeric dihydroxy form of the quinazoline-2,4-dione. The hydroxyl groups at positions 2 and 4 are converted into better leaving groups through phosphorylation by POCl₃. nih.gov Subsequent nucleophilic attack by chloride ions, present in the POCl₃ medium, displaces the phosphate (B84403) esters to yield the stable, aromatic 2,4-dichloroquinazoline (B46505) ring. nih.gov The reaction is typically conducted at reflux temperature to ensure complete conversion. derpharmachemica.com The addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or N,N-diisopropylethylamine (DIPEA), or a polar aprotic solvent like N,N-dimethylformamide (DMF), can accelerate the reaction. derpharmachemica.comgoogle.com

Specific Synthetic Routes to this compound

The established general methodologies are directly applicable to the specific synthesis of the title compound.

Preparation from 6,7,8-trimethoxyquinazolin-2,4-diones or Related Precursors

The primary and most direct route to this compound is the chlorination of its precursor, 6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione (CAS 30896-98-1). The precursor dione is heated under reflux in an excess of phosphorus oxychloride. A catalytic quantity of a base like N,N-dimethylaniline is often included to facilitate the reaction. derpharmachemica.com After several hours at reflux, the excess POCl₃ is removed under reduced pressure, and the crude product is isolated by carefully pouring the reaction mixture into ice water, which precipitates the solid this compound.

The reaction proceeds as follows:

6,7,8-trimethoxyquinazoline-2,4(1H,3H)-dione + POCl₃ (excess) --(Reflux, cat. Base)--> this compound

Optimization of Reaction Conditions and Yields for Academic Synthesis

For laboratory-scale synthesis, several parameters can be optimized to improve yield and purity while minimizing reaction time. The choice of catalyst and solvent, reaction temperature, and work-up procedure are critical.

Patented procedures for analogous compounds, such as 2,4-dichloro-6,7-dimethoxyquinazoline (B120542), have shown that using N,N-dimethylformamide (DMF) can significantly shorten reaction times compared to N,N-dimethylaniline. google.com Furthermore, controlling the temperature during the addition of reagents and the subsequent reflux is crucial for preventing the formation of side products. nih.gov A detailed study on the chlorination of quinazolones with POCl₃ revealed that the reaction occurs in two stages: an initial, base-mediated phosphorylation at lower temperatures, followed by an acid-mediated chlorination upon heating to 70-90 °C. nih.gov Careful control of this temperature profile can lead to cleaner reactions and higher yields.

Table 1: Representative Reaction Conditions for Chlorination of Quinazolinediones

ReagentCatalyst/AdditiveSolventTemperatureTypical Reaction TimeReference
POCl₃N,N-DimethylanilineNone (POCl₃ as solvent)Reflux5 h derpharmachemica.com
POCl₃N,N-Dimethylformamide (DMF)None (POCl₃ as solvent)Reflux4 h google.com
POCl₃ / PCl₅NoneNoneReflux1-3 h mdpi.com
SOCl₂DMF (catalytic)TolueneReflux2 h researchgate.net

Derivatization Chemistry of this compound

This compound is a valuable synthetic intermediate due to the differential reactivity of its two chlorine atoms, which allows for selective and sequential functionalization. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position. This enhanced reactivity is attributed to greater electron withdrawal from the C4 position by the adjacent nitrogen atom (N3) of the pyrimidine (B1678525) ring. nih.gov

This reactivity difference enables the regioselective synthesis of a wide array of 4-substituted-2-chloro-6,7,8-trimethoxyquinazolines. A variety of nucleophiles, particularly primary and secondary amines, can be introduced at the C4 position under relatively mild conditions, such as heating in a suitable solvent like isopropanol, ethanol, or dioxane, often in the presence of a non-nucleophilic base like DIPEA to scavenge the HCl byproduct. derpharmachemica.comnih.gov

Subsequent substitution of the less reactive C2 chlorine atom is also possible but typically requires more forcing conditions, such as higher temperatures or the use of a stronger nucleophile. This stepwise approach allows for the controlled synthesis of diverse 2,4-disubstituted quinazoline derivatives.

Table 2: Examples of Derivatization Reactions on the 2,4-Dichloroquinazoline Scaffold

PositionNucleophileReagents/ConditionsProduct TypeReference
C4AnilinesIsopropanol, Reflux, 6 h4-Anilino-2-chloroquinazolines derpharmachemica.com
C4Aliphatic/Benzylic aminesDioxane, DIPEA, 80 °C, 12 h4-(Alkyl/Benzyl)amino-2-chloroquinazolines nih.gov
C2Secondary amines (e.g., pyrrolidine)n-Butanol, DIPEA, 180 °C (microwave)2,4-Diaminoquinazolines(Post-C4 substitution)
C4 & C2Hydrazine HydrateReflux, 8 h2,4-Dihydrazinoquinolines mdpi.com

Nucleophilic Substitution Reactions at C-2 and C-4 Positions of the Quinazoline Scaffold

The quinazoline scaffold, particularly when substituted with two chlorine atoms at the C-2 and C-4 positions, is highly susceptible to nucleophilic attack. The two chloro-substituents are not equally reactive. The chlorine atom at the C-4 position is significantly more labile and prone to displacement by nucleophiles than the chlorine at the C-2 position. nih.govnih.govacs.org This differential reactivity is a key feature exploited in the sequential synthesis of disubstituted quinazolines. acs.org

The enhanced reactivity of the C-4 position is attributed to the electronic influence of the adjacent heterocyclic nitrogen atom (N-3), which activates the C-4 carbon for nucleophilic attack. nih.gov Theoretical calculations, such as Density Functional Theory (DFT), have shown that the carbon atom at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it the preferred site for nucleophilic substitution. This inherent electronic property allows for the initial substitution to occur selectively at this position under mild reaction conditions. Subsequent substitution at the C-2 position typically requires more forcing conditions, such as higher temperatures or the presence of a strong acid or catalyst to activate the less reactive site. acs.org

Introduction of Diverse Chemical Moieties (e.g., Aryl Amines, Heterocyclic Rings, Selenocyanates)

The reactive nature of the C-4 chloro group in 2,4-dichloroquinazoline derivatives facilitates the introduction of a wide array of chemical moieties. This versatility has been extensively utilized to synthesize compounds with varied structural features.

Aryl Amines: The reaction of this compound and its analogs with various primary and secondary aryl amines is a well-established method for producing 4-aminoquinazoline derivatives. These reactions are typically carried out by heating the dichloroquinazoline with the appropriate aniline (B41778) derivative in a suitable solvent, such as isopropanol. mdpi.com The reaction proceeds regioselectively to yield the 2-chloro-4-(arylamino)quinazoline product.

Reactant 1NucleophileConditionsProductReference
2,4-dichloroquinazoline3-aminopiperidine-2,6-dioneIsopropanol, Et₃N, reflux3-((2-Chloroquinazolin-4-yl)amino)piperidine-2,6-dione mdpi.com
2,4-dichloroquinazolineBenzohydrazideIsopropanol, TEA, rt, 48hN′-(2-Chloroquinazolin-4-yl)benzohydrazide mdpi.com
2,4-dichloro-6,7-dimethoxyquinazolineAniline derivativesIsopropanol, reflux, 6h2-chloro-4-(arylamino)-6,7-dimethoxyquinazoline derivatives nih.gov

Heterocyclic Rings: Nitrogen-containing heterocyclic compounds, acting as secondary amines, are also common nucleophiles for substitution at the C-4 position. Saturated heterocycles like morpholine (B109124) and piperidine (B6355638) react readily with 2,4-dichloroquinazoline under basic conditions to afford the corresponding 4-heterocyclyl-substituted quinazolines. mdpi.comdndi.orggoogle.com These reactions demonstrate the broad applicability of this synthetic route for incorporating diverse cyclic structures.

Reactant 1NucleophileConditionsProductReference
2,4-dichloroquinazolineMorpholineBasic conditions4-(2-Chloroquinazolin-4-yl)morpholine mdpi.comresearchgate.net
2,4-dichloroquinazolineProtected 4-aminopiperidine-4-(4-aminopiperidin-1-yl)-2-chloroquinazoline acs.org
2-chloroquinazolinonePiperidineNaHCO₃, heat2-(Piperidin-1-yl)quinazolin-4(3H)-one dndi.org
2,4-dichloroquinazoline4-(2-aminoethyl)morpholine-2-Chloro-N-(2-morpholinoethyl)quinazolin-4-amine acs.org

Selenocyanates: The direct nucleophilic substitution of a chloro group on the 2,4-dichloroquinazoline scaffold with a selenocyanate (B1200272) (SeCN⁻) anion is not extensively documented in the available literature. While methods exist for the selenocyanation of various electron-rich heterocycles, specific examples detailing the SNAr reaction on this particular substrate are sparse. researchgate.netresearchgate.net General methodologies for nucleophilic selenocyanation often involve converting halides to selenocyanates using reagents generated from sources like selenium dioxide and malononitrile, but their application to this compound has not been specifically reported. researchgate.net

Regioselectivity and Stereoselectivity in Derivatization Pathways

Regioselectivity: The derivatization of 2,4-dichloroquinazoline is characterized by high regioselectivity. As previously noted, the initial nucleophilic substitution overwhelmingly occurs at the C-4 position. nih.govnih.gov This pronounced preference is a consistent theme across a wide range of nucleophiles, including various amines, and under diverse reaction conditions. acs.orgmdpi.com The selective substitution at C-4 is a direct consequence of the electronic properties of the quinazoline ring, where the C-4 carbon is more electrophilic and thus more susceptible to nucleophilic attack than the C-2 carbon. nih.gov This predictable regioselectivity is a powerful tool in synthetic chemistry, as it allows for the controlled, stepwise functionalization of the quinazoline core, enabling the synthesis of specific isomers without the need for complex purification of regioisomeric mixtures.

Stereoselectivity: The scientific literature sourced for this article does not provide specific examples of stereoselective derivatization pathways originating from the achiral this compound. The nucleophilic aromatic substitution reactions discussed are performed on a planar, achiral heterocyclic system. Stereoselectivity would typically arise if a chiral nucleophile were used, leading to diastereomeric products, or if a chiral center were generated in a subsequent reaction step. However, investigations focusing on such stereoselective transformations for this specific compound were not found.

Advanced Spectroscopic and Analytical Characterization of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for the unambiguous determination of the molecular structure of organic compounds.

For 2,4-Dichloro-6,7,8-trimethoxyquinazoline , a 1H NMR spectrum would be expected to show distinct signals corresponding to the aromatic proton and the protons of the three methoxy (B1213986) groups. The chemical shift (δ, in ppm), multiplicity (e.g., singlet, doublet), and integration of each signal would confirm the proton environment.

A 13C NMR spectrum would provide evidence for each unique carbon atom in the molecule, including the carbons of the quinazoline (B50416) core, the methoxy groups, and those bearing chloro-substituents.

Table 3.1.1: Hypothetical 1H NMR Data for this compound

Chemical Shift (δ ppm) Multiplicity Integration Assignment
Data not available Data not available Data not available Aromatic H
Data not available Data not available Data not available -OCH3
Data not available Data not available Data not available -OCH3

Table 3.1.2: Hypothetical 13C NMR Data for this compound

Chemical Shift (δ ppm) Assignment
Data not available Quinazoline Core Carbons

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For C11H10Cl2N2O3, the expected exact mass would be determined. The resulting mass spectrum would also display a characteristic isotopic pattern due to the presence of two chlorine atoms (35Cl and 37Cl). Fragment analysis would reveal information about the stability of different parts of the molecule.

Table 3.2.1: Hypothetical HRMS Data for this compound

Ion Calculated m/z Observed m/z

Infrared (IR) Spectroscopy for Identification of Characteristic Functional Groups and Vibrational Modes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic ring and methoxy groups, C=N and C=C stretching of the quinazoline ring, C-O stretching of the methoxy ethers, and C-Cl stretching.

Table 3.3.1: Hypothetical IR Absorption Bands for this compound

Wavenumber (cm-1) Intensity Assignment
Data not available Data not available Aromatic C-H Stretch
Data not available Data not available Aliphatic C-H Stretch (-OCH3)
Data not available Data not available C=N/C=C Ring Stretch
Data not available Data not available C-O Stretch (Aryl Ether)

X-ray Crystallography for Precise Three-Dimensional Solid-State Structure Determination

Table 3.4.1: Hypothetical Crystal Data for this compound

Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Bond Lengths (Å) Data not available

Chromatographic Techniques for Purity Assessment and Isolation in Research Settings (e.g., HPLC, Column Chromatography)

Chromatographic methods are fundamental for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) would be the method of choice for determining the purity of a sample of this compound. A specific method would be developed, defining the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. Column chromatography would be employed for the purification of the compound on a larger scale.

Table 3.5.1: Hypothetical HPLC Purity Analysis Conditions for this compound

Parameter Condition
Column Data not available
Mobile Phase Data not available
Flow Rate Data not available
Detection Wavelength Data not available

Structure Activity Relationship Sar Studies of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline Derivatives

Influence of Halogen Substitutions (Chloro) on Biological Interactions and Scaffold Reactivity

The presence of chloro groups at the C-2 and C-4 positions of the 6,7,8-trimethoxyquinazoline core significantly impacts the molecule's reactivity and biological interactions. The chlorine atoms are good leaving groups, making these positions susceptible to nucleophilic substitution, which is a key strategy in the synthesis of diverse quinazoline (B50416) derivatives.

The reactivity of the C-4 chloro substituent is notably enhanced due to the α-nitrogen effect, making it more activated than other positions on the quinazoline ring. mdpi.comresearchgate.net This heightened reactivity allows for selective substitution at the C-4 position, often without the need for specialized or expensive ligands in cross-coupling reactions. mdpi.com In dihalogenated quinazolines, the general order of reactivity for halogens in metal-catalyzed C-C bond formation is C-I > C-Br >> C-Cl. mdpi.com However, the C-4 chloro group in 4-chloroquinazoline (B184009) derivatives is highly activated, and oxidative addition of Pd(0) to the C(4)-Cl bond can occur readily at room temperature. mdpi.com

From a biological interaction perspective, halogen substitutions can increase the binding affinity of quinazoline derivatives to target proteins. Studies on other quinazoline series have shown that substitution with halogen atoms in the benzene (B151609) ring can enhance interactions with proteins like human serum albumin (HSA), with binding affinity increasing with the atomic number of the halogen. mdpi.comresearchgate.net This is often attributed to the formation of halogen bonds and increased hydrophobic interactions. nih.gov For instance, in a series of 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives, halogen substitution increased the interaction with HSA, primarily through hydrophobic forces. mdpi.comresearchgate.net

Impact of Trimethoxy Substituents at C-6, C-7, and C-8 on the Activity Profiles of Quinazoline Derivatives

The trimethoxy substitution pattern at positions C-6, C-7, and C-8 of the quinazoline ring is a critical determinant of the biological activity of these derivatives. These electron-donating groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of the compounds.

In the context of anticancer activity, particularly as epidermal growth factor receptor (EGFR) inhibitors, the presence and positioning of methoxy (B1213986) groups are crucial. A series of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives were synthesized and evaluated for their antitumor activities. nih.gov One compound from this series, Tg11, demonstrated potent inhibition of SGC7901 gastric cancer cell proliferation, with an IC50 value of 0.434 μM, which was more effective than the standard drug epirubicin. nih.gov This activity was linked to the inhibition of the ERK1/2 signaling pathway. nih.gov

Similarly, a series of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline compounds also exhibited significant anticancer activities. nih.gov Certain compounds from this series strongly inhibited ERK1/2 phosphorylation induced by EGF and showed potent activity against various cancer cell lines, including PC3, BGC823, and Bcap37. nih.gov The trimethoxy substitution pattern is believed to enhance binding to the ATP-binding pocket of EGFR and other kinases.

The electronic effect of the methoxy groups, being electron-donating, increases the electron density of the quinazoline ring, which can influence hydrogen bonding and other non-covalent interactions with the target protein. The steric bulk of the methoxy groups also plays a role in defining the conformational preferences of the molecule, which can impact target binding.

Structure-Activity Relationships of Substituents at C-2 and C-4 Positions of the Quinazoline Ring

The C-2 and C-4 positions of the quinazoline ring are pivotal for modulating the biological activity of its derivatives. The high reactivity of the chloro groups in 2,4-dichloro-6,7,8-trimethoxyquinazoline allows for the introduction of a wide variety of substituents at these positions, leading to diverse SAR profiles.

The introduction of aromatic and heterocyclic moieties at the C-2 and C-4 positions has been a successful strategy in developing potent quinazoline-based inhibitors. For instance, the substitution of an aniline (B41778) moiety at the C-4 position is a common feature in many EGFR inhibitors. nih.gov SAR studies have shown that the nature of the aniline substituent significantly influences the selectivity and potency of these compounds. nih.gov

In a study of 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives, various substituted anilines were introduced at the C-4 position. nih.gov The results indicated that the type and position of the substituent on the aniline ring were critical for antitumor activity. For example, compound Tg11, with a specific substituted aniline at C-4, showed the highest potency. nih.gov

The development of a lipophilic character at the C-4 position of the quinazoline ring is often desired for novel inhibitory affinity. frontiersin.orgnih.gov

The steric and electronic properties of substituents at the C-2 and C-4 positions play a crucial role in determining the binding affinity and selectivity of quinazoline derivatives.

Steric Effects: The size and shape of the substituents can dictate how well the molecule fits into the binding pocket of a target protein. nih.gov Large, bulky substituents may cause steric hindrance, preventing optimal binding, while smaller substituents might not provide enough surface area for strong van der Waals interactions. nih.govnih.gov For instance, in a study of other benzenesulfonamide (B165840) analogs, substituents at position 2 of a benzene ring contributed steric bulk that allowed the ligand to more tightly occupy the space of the binding pocket, increasing the strength and number of van der Waals interactions. nih.gov

Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) influences the charge distribution across the quinazoline scaffold. rsc.org This can affect the strength of hydrogen bonds, π-π stacking interactions, and other electrostatic interactions with the target protein. nih.gov For example, electron-rich substituents on the quinazoline ring are known to assist in potency against bacteria. frontiersin.orgnih.gov The electronic effect of a substituent at the C-2 position can influence the polarity of the C-4, N-3 double bond, which in turn affects covalent hydration. rsc.org

A balance between steric and electronic effects is often necessary to achieve optimal biological activity.

Conformation-Activity Relationships in Developed Quinazoline Derivatives

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformation-activity relationship studies aim to understand how the spatial arrangement of different parts of the molecule affects its biological activity.

The planarity of the quinazoline ring system itself can be influenced by bulky substituents, which may lead to puckering or twisting of the ring. Such conformational changes can have a profound impact on the molecule's ability to bind to its target.

Molecular Mechanisms and Biological Targets of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline Derivatives in Vitro and Preclinical Research

Enzyme Inhibition Mechanisms and Specificity Studies

The quinazoline (B50416) scaffold is a foundational structure in medicinal chemistry, leading to derivatives that interact with a wide array of biological targets. Research into analogues of 2,4-dichloro-6,7,8-trimethoxyquinazoline has revealed significant potential for enzyme inhibition across various families, including protein kinases and cholinesterases.

The quinazoline core is a well-established pharmacophore for developing tyrosine kinase inhibitors (TKIs). mdpi.com Many derivatives function as small molecule inhibitors that bind reversibly to the ATP-binding site of the enzyme, thereby blocking its catalytic activity. mdpi.com This mechanism is central to the action of several approved anticancer drugs like gefitinib (B1684475) and erlotinib. mdpi.com

Research on 4-anilinoquinazoline (B1210976) compounds, in particular, has been extensive. nih.gov The compound 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline, a close analogue to the subject compound's core structure, is a highly potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, with an IC50 value of 0.025 nM. acs.org Structure-activity relationship (SAR) studies of this and related compounds reveal an unusually steep correlation, where minor structural modifications can lead to significant changes in potency. acs.org For instance, the diethoxy derivative, 4-(3-bromoanilino)-6,7-diethoxyquinazoline, demonstrated an even greater potency with an IC50 of 0.006 nM, making it one of the most powerful EGFR tyrosine kinase inhibitors reported. acs.org This suggests that certain substitutions on the quinazoline ring can induce a conformational change in the receptor upon binding, enhancing inhibitory activity beyond simple additive effects. acs.org Some quinazoline derivatives have been developed as multi-kinase inhibitors, targeting not only EGFR but also VEGFR-2, FGFR-1, PDGFRβ, Abl1, and Src at submicromolar concentrations. mdpi.comnih.gov

Table 1: Tyrosine Kinase Inhibition by Select Quinazoline Analogues

CompoundTarget KinaseInhibitory Concentration (IC50)Reference
4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035)EGFR0.025 nM acs.org
4-(3-Bromoanilino)-6,7-diethoxyquinazolineEGFR0.006 nM acs.org
Compound 2 (a 4-biphenylaminoquinazoline)EGFR, FGFR-1, PDGFRβ, Abl1, SrcSubmicromolar concentrations nih.gov

Derivatives of the quinazoline scaffold have been investigated for their ability to inhibit cholinesterase enzymes, key targets in the management of neurodegenerative diseases like Alzheimer's disease. elsevierpure.comnih.govnih.gov A study of 3,4-dihydroquinazoline derivatives showed that while most compounds had weak inhibitory activity against acetylcholinesterase (AChE), they were potent inhibitors of butyrylcholinesterase (BChE). elsevierpure.comnih.gov Two compounds in particular, 8b and 8d, exhibited IC50 values of 45 nM and 62 nM against BChE, respectively, and demonstrated a high degree of selectivity for BChE over AChE. elsevierpure.com Molecular docking studies suggest these derivatives bind to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, consistent with their observed non-competitive or mixed-type inhibition kinetics. elsevierpure.comnih.gov

Further research into rationally designed quinazoline derivatives has identified compounds with balanced and significant inhibitory effects against both human cholinesterase (hChE) and human β-secretase (hBACE-1), another key enzyme in Alzheimer's pathology. nih.gov One such derivative, compound AV-2, was found to effectively displace propidium (B1200493) iodide from the AChE-PAS and also prevented AChE-induced amyloid-β aggregation, highlighting the multi-target potential of this chemical class. nih.gov

Table 2: Butyrylcholinesterase (BChE) Inhibition by 3,4-Dihydroquinazoline Derivatives

CompoundBChE IC50Selectivity (BChE vs. AChE)Reference
8b45 nM146-fold elsevierpure.com
8d62 nM161-fold elsevierpure.com

NAD(P)H: quinone oxidoreductase 1 (NQO1) is a crucial cytoprotective enzyme that detoxifies reactive quinones and protects cells from oxidative stress. isciii.esnih.gov Certain quinazoline derivatives have been identified as potent inducers of NQO1 activity. researchgate.netresearchgate.net The mechanism of induction often involves the Keap1-Nrf2 pathway, a primary regulator of cellular antioxidant responses. researchgate.net

Molecular docking studies have shown that anilinoquinazoline (B1252766) derivatives can potentially interact with the Kelch domain of Keap1, disrupting the Keap1-Nrf2 protein-protein interaction. researchgate.net This disruption prevents the degradation of Nrf2, allowing it to accumulate, translocate to the nucleus, and enhance the expression of antioxidant genes, including NQO1. researchgate.net In a series of novel anilinoquinazolines, one compound, 1,5-dimethyl-2-phenyl-4-(2-phenylquinazolin-4-ylamino)-1,2-dihydropyrazol-3-one (compound 9), was the most potent NQO1 inducer, showing a high number of interactions with key amino acids in the Keap1 binding pocket. researchgate.net Similarly, quinazoline sulfonamide derivatives have also been shown to induce NQO1 activity, with one compound doubling enzyme activity at a concentration of 5.2 µM. researchgate.net

Aldosterone (B195564) synthase (CYP11B2) is a cytochrome P450 enzyme responsible for the final step in aldosterone production. nih.gov Inhibition of this enzyme is a therapeutic strategy for cardiovascular disorders. nih.govresearchgate.net A review of the literature indicates that while various heterocyclic scaffolds have been explored as CYP11B2 inhibitors, the quinazoline class is not a prominently reported inhibitor of this specific enzyme. nih.govdrugbank.comfigshare.com Research in this area has largely focused on other structures, such as pyridine-substituted 3,4-dihydro-1H-quinolin-2-ones and pyrimidine-based compounds, which have demonstrated high potency and selectivity for CYP11B2. nih.govdrugbank.com

Cellular Pathway Modulation and Mechanistic Investigations

Beyond direct enzyme inhibition, quinazoline derivatives modulate fundamental cellular processes, with a significant body of research focusing on their interaction with the microtubule network.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target in cancer chemotherapy. mdpi.com The quinazoline scaffold has given rise to compounds that can either inhibit or, less commonly, promote tubulin polymerization.

Many quinazoline derivatives act as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest, typically in the G2/M phase. mdpi.comresearchgate.netmdpi.com These compounds often exert their effect by binding to the colchicine (B1669291) site on β-tubulin. nih.govresearchgate.net For example, a series of 4-biarylaminoquinazoline analogues were found to be potent tubulin polymerization inhibitors, with some showing activity comparable to the natural product combretastatin (B1194345) A-4. nih.gov Molecular modeling has helped to rationalize the structure-activity relationships, indicating that it is possible to design quinazoline-based molecules that are either dual tyrosine kinase/tubulin inhibitors or selective tubulin inhibitors. nih.gov

Conversely, research has also identified quinazoline derivatives that act as tubulin polymerization promoters. rsc.org A study of twelve 2,4-bis-substituted quinazolines found that one compound, A4V-3, displayed significant tubulin polymerization-enhancing potential. rsc.org This promotion of microtubule assembly also leads to G2/M phase arrest and induces mitochondria-mediated apoptosis, demonstrating that disruption of microtubule dynamics, whether by inhibition or promotion, is a viable mechanism for anticancer activity. rsc.org

Table 3: Activity of Quinazoline Derivatives on Tubulin Polymerization

Compound ClassMechanismBinding SiteCellular EffectReference
4-BiarylaminoquinazolinesInhibitionColchicine siteCell cycle arrest nih.gov
Quinazoline-4-tetrahydroquinolinesInhibitionColchicine siteG2/M phase arrest, apoptosis researchgate.net
FluoroquinazolinonesInhibitionNot specifiedMitotic division arrest mdpi.com
2,4-Bis-substituted quinazolines (e.g., A4V-3)PromotionNot specifiedG2/M phase arrest, apoptosis rsc.org

Cell Cycle Arrest Induction in Cancer Cell Lines (e.g., G2/M Phase Arrest)

Derivatives of the quinazoline scaffold have been identified as potent modulators of the cell cycle, a critical process in cancer cell proliferation. In preclinical research, certain quinazoline analogues demonstrate the ability to halt cancer cell division at the G2/M checkpoint, preventing the cells from entering mitosis and thus inhibiting tumor growth.

One such derivative, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (known as DW-8), was shown to induce cell cycle arrest at the G2 phase in SW620 colorectal cancer cells. researchgate.net Similarly, another study on novel 3-methyl-quinazolinone derivatives identified a compound, 2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one (compound 5k), that effectively arrests A549 lung cancer cells in the G2/M phase. nih.gov The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For instance, studies on other compounds that induce G2/M arrest show a decrease in the levels of Cyclin B1 and phosphorylation of Cdc2, which are essential for the transition from G2 to M phase. nih.gov By disrupting the function of these regulatory proteins, quinazoline derivatives can effectively pause the cell division process in cancerous cells.

Table 1: Effect of Quinazoline Derivatives on Cell Cycle Progression

Compound Cell Line Effect Source(s)
DW-8 SW620 (Colorectal Cancer) G2 phase arrest researchgate.net
Compound 5k A549 (Lung Cancer) G2/M phase arrest nih.gov

Apoptosis Induction Pathways (e.g., Mitochondria-mediated Apoptosis)

Beyond halting cell division, quinazoline derivatives have been shown to induce programmed cell death, or apoptosis, in cancer cells. A primary mechanism for this is the activation of the intrinsic, or mitochondria-mediated, apoptotic pathway. This pathway is a crucial target in cancer therapy as it eliminates malignant cells from the body.

Research on the 6,7-dimethoxyquinazoline (B1622564) derivative DW-8 in SW620 colon cancer cells revealed its capability to trigger this intrinsic pathway. researchgate.net The process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which disrupts the mitochondrial membrane potential. researchgate.net This disruption leads to the activation of a cascade of enzymes known as caspases. Specifically, DW-8 was found to activate caspase-9, the initiator caspase for the intrinsic pathway, which in turn activates the executioner caspases, caspase-3 and caspase-7. researchgate.net The activation of these executioner caspases leads to the final stages of apoptosis, including nuclear fragmentation and the formation of apoptotic bodies. researchgate.net This mitochondria-dependent mechanism is a key component of the anticancer activity observed for these compounds. researchgate.net

Inhibition of β-Amyloid Aggregation and Related Neurodegenerative Pathways (for relevant quinazolines)

The quinazoline scaffold has also been explored for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease, which is characterized by the aggregation of β-amyloid (Aβ) peptides into neurotoxic plaques. researchgate.net Certain 2,4-disubstituted quinazoline derivatives have emerged as potent inhibitors of this aggregation process in preclinical studies. mdpi.comcapes.gov.br

Structure-activity relationship studies on a library of isomeric 2,4-diaminoquinazolines identified specific compounds with significant anti-aggregation potential for both Aβ40 and Aβ42 isoforms. mdpi.com Notably, compound 3k (N⁴-(4-bromobenzyl)quinazoline-2,4-diamine) was found to be a highly potent inhibitor of Aβ40 aggregation, with a half-maximal inhibitory concentration (IC₅₀) of approximately 80 nM. This was nearly 18 times more potent than the reference compound, curcumin. mdpi.com Its isomer, 4k (N²-(4-bromobenzyl)quinazoline-2,4-diamine), proved to be a superior inhibitor of Aβ42 aggregation (IC₅₀ = 1.7 µM) and acted as a dual inhibitor for both Aβ40 and Aβ42. mdpi.com In a separate study, compound 15b (4-(benzylamino)quinazolin-2-ol) was identified as the most potent Aβ40 aggregation inhibitor in its series, with an IC₅₀ of 270 nM, making it about 4-fold more potent than curcumin. capes.gov.br These findings highlight the suitability of the quinazoline framework for developing agents that can target the pathological aggregation of Aβ peptides. mdpi.comcapes.gov.br

Table 2: Inhibition of β-Amyloid Aggregation by Quinazoline Derivatives

Compound Target IC₅₀ Value Comparison to Curcumin Source(s)
3k Aβ40 ~80 nM ~18-fold more potent mdpi.com
4k Aβ42 1.7 µM ~1.8-fold more potent mdpi.com
4k Aβ40 1.7 µM - mdpi.com
15b Aβ40 270 nM ~4-fold more potent capes.gov.br

Necroptosis Inhibition Mechanisms

Necroptosis is a form of programmed necrosis, or inflammatory cell death, that is implicated in various inflammatory diseases. A promising therapeutic strategy involves inhibiting this pathway. Researchers have identified a series of quinazoline derivatives as potent inhibitors of Receptor Interacting Protein Kinase 3 (RIPK3), a key enzyme in the necroptosis pathway.

Through a structure-based design approach, compound 32 was identified as a highly effective RIPK3 inhibitor, with an IC₅₀ value of 27 nM. This compound was also shown to inhibit necroptosis in cellular assays with a half-maximal effective concentration (EC₅₀) of 0.45 µM. The mechanism of action involves the direct binding of the quinazoline derivative to RIPK3, which prevents the phosphorylation of both RIPK3 itself and its downstream substrate, Mixed Lineage Kinase Domain-Like protein (MLKL). The phosphorylation of MLKL is a critical step for the execution of necroptosis. By inhibiting this cascade, these quinazoline compounds effectively suppress necroptotic cell death. An interesting consequence of this inhibition is a shift in the cell death modality from inflammatory necroptosis to non-inflammatory apoptosis, highlighting a dual therapeutic benefit.

Interaction with Specific Receptor Systems and Ligand Binding (e.g., Peroxisome Proliferator-Activated Receptor γ (PPARγ))

Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It is a key regulator of energy metabolism and is a therapeutic target for type 2 diabetes. A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids have been designed and synthesized to act as agonists for PPARγ.

In vitro evaluation of these derivatives demonstrated significant binding affinities for the PPARγ receptor. Several compounds exhibited high affinity, with IC₅₀ values in the sub-micromolar range. For example, compounds 19b , 19d , 19f , 25f , and 25g showed potent binding, with compound 19d being one of the most active. Molecular docking studies were conducted to understand the binding patterns of these compounds within the PPARγ ligand-binding domain, confirming their potential as effective agonists.

Table 3: PPARγ Binding Affinities of Quinazolin-4(3H)-one Derivatives

Compound IC₅₀ Value (µM)
19b 0.371
19d 0.350
19f 0.369
25f 0.408
25g 0.353

Evaluation of Anti-inflammatory Potentials through COX Enzyme Inhibition

Cyclooxygenase (COX) enzymes are key to the inflammation process, and their inhibition is the primary mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). The quinazoline nucleus has been utilized to develop novel inhibitors of COX enzymes, with some derivatives showing high potency and selectivity.

In one study, three series of 2,4,7-substituted quinazolines were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. The research found that specific structural features were crucial for activity and selectivity. From the synthesized compounds, eleven showed notable selectivity for COX-1, with eight of them being completely selective for this isoform over COX-2. The most potent quinazoline inhibitor identified in this series had an IC₅₀ value of 64 nM for COX-1. Another study focused on a series of 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives and evaluated their anti-inflammatory activity. Among these, compound 4 was found to have the highest activity, with an IC₅₀ value of 1.772 µg/ml in an in vitro protein denaturation assay. These results indicate that the quinazoline scaffold is a viable starting point for designing potent and potentially selective anti-inflammatory agents that target the COX enzymes.

Computational Chemistry and Molecular Modeling of 2,4 Dichloro 6,7,8 Trimethoxyquinazoline and Its Derivatives

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions (e.g., DFT methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. nih.gov These methods are used to determine optimized molecular geometry, electronic structure, and vibrational frequencies, which are crucial for understanding molecular stability, reactivity, and spectroscopic signatures. researchgate.netnih.gov

For quinazoline (B50416) derivatives, DFT calculations with basis sets like B3LYP/6-311++G(d,p) are commonly employed to analyze key electronic and structural parameters. researchgate.net Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP) mapping is another valuable DFT-based tool. It visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the molecule will interact with biological targets like proteins and enzymes. Furthermore, DFT is used to predict spectroscopic data, such as FT-IR and Raman spectra, which can be correlated with experimental findings to confirm the compound's structure. researchgate.net

ParameterDescriptionTypical Application for Quinazolines
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.Predicts reactivity and sites prone to electrophilic attack.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.Predicts reactivity and sites prone to nucleophilic attack.
HOMO-LUMO Gap Energy difference between HOMO and LUMO.Indicates chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov
Mulliken Charges Distribution of atomic charges throughout the molecule.Helps understand the electrostatic interactions with receptor sites.
MEP Analysis Molecular Electrostatic Potential map.Identifies reactive sites for electrophilic and nucleophilic interactions. researchgate.net
Vibrational Frequencies Calculated infrared and Raman spectral peaks.Aids in structural confirmation by comparing with experimental spectra.

This table summarizes key parameters derived from DFT calculations and their relevance in studying quinazoline derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. derpharmachemica.com It is instrumental in structure-based drug design for understanding binding mechanisms and screening large compound libraries. nih.govderpharmachemica.com

Docking algorithms place the ligand (e.g., a quinazoline derivative) into the binding site of a biological target, such as a kinase, and calculate a score that estimates the binding affinity (e.g., in kcal/mol). researchgate.net This score helps rank different compounds and prioritize the most promising candidates for further investigation. The simulation also predicts the binding pose, which is the three-dimensional orientation of the ligand within the active site. For instance, studies on quinazoline derivatives targeting the Epidermal Growth Factor Receptor (EGFR) kinase have successfully predicted binding modes where the quinazoline core occupies the ATP-binding pocket. derpharmachemica.comnih.gov

Beyond predicting affinity, docking reveals the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, pi-pi stacking, and electrostatic forces. nih.govbenthamdirect.com For example, docking studies of quinazoline-based inhibitors with EGFR have identified crucial hydrogen bonds with key amino acid residues like Met769 in the hinge region. nih.govnih.gov Similarly, docking of a dimethoxyquinazoline derivative into the JAK2 kinase active site revealed hydrogen bonding with Arg980 and hydrophobic interactions with residues like Leu856 and Ala880. nih.gov This detailed understanding of interactions is essential for optimizing the ligand's structure to enhance its potency and selectivity. nih.gov

Quinazoline DerivativeTarget ProteinPredicted Binding Affinity (Score)Key Interacting ResiduesInteraction Type
Substituted QuinazolineTubulin (Colchicine site)-8.17 to -9.83 kcal/molLYS254, LYS352, ALA180Hydrogen bond, Hydrophobic
(6,7-dimethoxyquinazolin-4-yl)naphthalen-1-ylamineJAK2 KinaseNot specifiedArg980, Leu856, Ala880Hydrogen bond, Hydrophobic nih.gov
2,4-dichloro-6,7-dimethoxyquinazoline (B120542)Liver Cancer Marker (5F59)-7.9 kcal/molNot specifiedNot specified
Quinazoline-2,4,6-triamine derivativeEGFR KinaseNot specifiedMet769Hydrogen bond nih.govnih.gov
5-Styryltetrazolo[1,5-c]quinazolineTubulinNot specifiedASN101, LYS254, GLU71Hydrogen bond, Halogen interactions nih.gov

This table presents examples of molecular docking results for various quinazoline derivatives against different biological targets.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Environments

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. tandfonline.comnih.gov MD simulations track the movements and interactions of atoms over time, providing insights into the stability of the complex and the flexibility of both the ligand and the protein in a simulated physiological environment. benthamdirect.comnih.gov

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD), which measures the deviation of the protein and ligand backbone from their initial positions, indicating the stability of the complex. The Root Mean Square Fluctuation (RMSF) is calculated to identify the flexibility of individual amino acid residues. The radius of gyration (Rg) reflects the compactness of the protein over the simulation time. tandfonline.com These analyses help confirm whether the binding mode predicted by docking is stable over time and provide a more realistic understanding of the binding event. benthamdirect.com

MD Simulation ParameterDescriptionImplication for Ligand-Protein Complex
RMSD (Root Mean Square Deviation) Measures the average deviation of atomic positions from a reference structure over time.A stable, low RMSD value suggests the complex has reached equilibrium and is stable. tandfonline.com
RMSF (Root Mean Square Fluctuation) Measures the fluctuation of individual atoms or residues around their average position.Highlights flexible regions of the protein and ligand, which can be important for binding.
Radius of Gyration (Rg) Measures the overall compactness of the protein structure.A stable Rg value indicates the protein is not undergoing major unfolding or conformational changes. tandfonline.com
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds over the simulation period.Confirms the stability of key interactions identified in docking. nih.gov

This table outlines the primary parameters evaluated in MD simulations to assess the stability and dynamics of ligand-protein complexes.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology and Lead Optimization

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that correlates the chemical structure of compounds with their biological activity. nih.govresearchgate.net By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby guiding lead optimization. ijper.orgnih.gov

Various QSAR models, including 2D-QSAR and 3D-QSAR (like CoMFA and CoMSIA), have been successfully applied to quinazoline derivatives. ijper.orgnih.gov These models are built using a "training set" of compounds with known activities and are then validated using a "test set." researchgate.net The resulting models use molecular descriptors (e.g., electronic, steric, hydrophobic properties) to predict activity. nih.gov For example, 3D-QSAR studies on quinazoline-based EGFR inhibitors have generated contour maps that visualize regions where certain properties (e.g., steric bulk or positive charge) would increase or decrease biological activity, providing a clear roadmap for designing more potent analogs. ijper.orgfrontiersin.org

QSAR Model TypeKey DescriptorsStatistical Parameters (Example)Application
2D-QSAR Topological, electronic, physicochemical (e.g., LogP, HOMO/LUMO energy). researchgate.netR² = 0.659 - 0.763Predicts activity based on 2D structural features.
3D-QSAR (CoMFA) Steric and electrostatic fields.q² = 0.757, r² = 0.925 ijper.orgProvides 3D contour maps to guide structural modifications for improved activity. benthamdirect.com
3D-QSAR (CoMSIA) Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields.q² = 0.762, r² = 0.984 benthamdirect.comOffers a more detailed 3D map of favorable and unfavorable regions for interaction. nih.gov

This table provides an overview of different QSAR models applied to quinazoline derivatives, including typical descriptors and validation metrics (R²: coefficient of determination; q²: cross-validated R²).

Virtual Screening Approaches for Identification of Novel Quinazoline Derivatives

Virtual screening is a powerful computational method used to search large databases of chemical compounds to identify those that are likely to bind to a specific biological target. nih.govresearchgate.net This approach significantly narrows down the number of compounds that need to be synthesized and tested experimentally, saving time and resources. nih.gov

Structure-based virtual screening, which relies on molecular docking, is commonly used. A library of thousands or millions of compounds is docked into the active site of a target protein, and the compounds are ranked based on their docking scores. The top-ranked "hits" are then selected for further computational analysis or experimental validation. This method has been successfully used to identify novel quinazoline-based inhibitors for various targets, including JAK2 kinase and EGFR. nih.govfrontiersin.org Ligand-based virtual screening, which uses the structure of a known active compound as a template to find similar molecules, is another effective strategy. frontiersin.org

Future Research Directions and Unexplored Avenues for 2,4 Dichloro 6,7,8 Trimethoxyquinazoline

Development of Novel and Green Synthetic Methodologies for the Compound and its Analogues

The synthesis of quinazoline (B50416) derivatives has traditionally relied on methods that often involve harsh reagents and generate significant chemical waste. The future of synthesizing 2,4-Dichloro-6,7,8-trimethoxyquinazoline and its analogues lies in the adoption of green and sustainable chemistry principles. magnusconferences.com These approaches aim to reduce the environmental impact of chemical synthesis by utilizing renewable feedstocks, non-toxic solvents, and energy-efficient techniques. magnusconferences.com

Key areas of exploration in the green synthesis of this compound and its derivatives include:

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields. researchgate.net The application of microwave irradiation in the synthesis of 3-substituted-quinazolin-4(3H)-ones has proven to be highly efficient. tandfonline.com

Use of Eco-Friendly Solvents: Replacing conventional volatile organic solvents with greener alternatives like deep eutectic solvents (DES), ionic liquids, or even water is a crucial aspect of sustainable synthesis. tandfonline.commonash.edu For instance, a choline (B1196258) chloride:urea (B33335) deep eutectic solvent has been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. tandfonline.com Bio-derived solvents such as glycerol (B35011) and ethyl lactate (B86563) also hold immense potential. monash.edu

Heterogeneous Nano-catalysts: The use of recyclable nano-catalysts, such as magnetic modified graphene oxide supported with copper, can enhance reaction efficiency and allow for easy separation and reuse of the catalyst, minimizing waste. nih.gov Nano-In2O3 has also been shown to be an effective catalyst for quinazoline synthesis.

Solvent-Free Reactions: Conducting reactions in the absence of a solvent is an ideal green chemistry approach, as it eliminates solvent-related waste and simplifies product purification. ingentaconnect.combohrium.com

Below is an interactive data table summarizing various green synthetic approaches applicable to quinazoline derivatives.

Green Chemistry ApproachKey AdvantagesExample Application in Quinazoline Synthesis
Microwave-Assisted SynthesisReduced reaction times, increased yields, and energy efficiency.One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.com
Deep Eutectic Solvents (DES)Biodegradable, low toxicity, and recyclable.Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones using choline chloride:urea. tandfonline.com
Heterogeneous Nano-catalystsHigh surface area, enhanced reactivity, and easy recyclability.Use of magnetic hydroxyapatite (B223615) nanoparticles for the synthesis of biologically active quinazolines.
Solvent-Free SynthesisEliminates solvent waste, simplifies purification, and is cost-effective.Phosphotungstic acid as a green catalyst for spiro and cyclized quinazolinones under solvent-free conditions. researchgate.net

Exploration of Undiscovered Biological Targets and Disease Indications for this compound Derivatives

While quinazoline derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, the therapeutic potential of this compound derivatives is likely much broader. biomedres.usnewdrugapprovals.org Future research should focus on screening this compound and its analogues against a diverse range of biological targets to uncover novel therapeutic applications.

Promising, yet underexplored, areas for this specific quinazoline derivative include:

Neurodegenerative Diseases: Some quinazoline derivatives have shown potential in the context of Alzheimer's disease. nih.govresearchgate.net Investigating the ability of this compound derivatives to modulate targets relevant to neurodegeneration, such as cholinesterases or beta-secretase, could yield novel therapies. nih.gov

Infectious Diseases: The quinazoline scaffold has been associated with antibacterial, antifungal, and antiviral activities. mdpi.com Given the urgent need for new antimicrobial agents to combat drug resistance, screening derivatives of this compound against a panel of pathogenic microbes is a promising avenue. magnusconferences.com

Inflammatory Disorders: Certain quinazolinone derivatives have demonstrated anti-inflammatory properties. nih.gov Exploring the potential of this compound derivatives to modulate inflammatory pathways could lead to new treatments for a variety of inflammatory conditions.

Metabolic Diseases: The role of quinazoline derivatives in metabolic disorders is an emerging area of research. Investigating their effects on targets related to diabetes and hyperlipidemia could open up new therapeutic possibilities. nih.gov

Advanced Mechanistic Investigations Using Proteomics and Other Omics Technologies

A deep understanding of the mechanism of action is crucial for the development of any new therapeutic agent. Advanced "omics" technologies, such as proteomics and metabolomics, can provide a comprehensive view of the cellular effects of this compound derivatives, helping to identify their biological targets and elucidate their mechanisms of action.

Future mechanistic studies should employ:

Chemical Proteomics: This approach can be used to identify the direct protein targets of a small molecule within a complex biological system. mdpi.com Techniques like activity-based protein profiling (ABPP) can pinpoint the specific enzymes that interact with the quinazoline derivative. nih.gov

Quantitative Proteomics: Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to quantify changes in protein expression levels in response to treatment with the compound, providing insights into the affected cellular pathways. mdpi.com

Metabolomics: By analyzing the changes in metabolite levels within cells or tissues after treatment, metabolomics can reveal the metabolic pathways that are perturbed by the quinazoline derivative. nih.govprinceton.edu This can help to understand the compound's broader physiological effects and identify potential off-target effects.

Genomics and Transcriptomics: These technologies can be used to study how the compound affects gene expression, providing a more complete picture of its cellular impact. nih.gov

Design and Synthesis of Multi-Targeting Quinazoline Hybrid Molecules

Complex diseases like cancer and neurodegenerative disorders often involve multiple pathological pathways. researchgate.net A promising therapeutic strategy is the development of multi-target drugs that can simultaneously modulate several key targets. researchgate.net The this compound scaffold is an excellent starting point for the design of such multi-targeting agents through molecular hybridization. nih.gov

Future research in this area could focus on:

Combining with other Pharmacophores: Hybrid molecules can be created by covalently linking the this compound core with other known bioactive scaffolds, such as triazoles, oxadiazoles, or indolin-2-ones. nih.govnih.gov

Targeting Multiple Kinases: In cancer therapy, targeting multiple receptor tyrosine kinases (RTKs) like EGFR and VEGFR simultaneously can be more effective than inhibiting a single kinase. nih.govmdpi.com Derivatives of this compound could be designed as dual or multi-kinase inhibitors.

Addressing Different Aspects of a Disease: For Alzheimer's disease, a hybrid molecule could be designed to inhibit both cholinesterase and beta-secretase, two key enzymes in the disease pathology. nih.gov

Overcoming Drug Resistance: Multi-target agents can be designed to overcome the resistance mechanisms that often develop with single-target drugs. mdpi.com

The following table presents examples of quinazoline-based hybrid molecules and their multi-target activities.

Hybrid Molecule TypeTargeted Biological Pathways/MoleculesPotential Therapeutic Application
Quinazoline-Triazole HybridsEGFR, VEGFR-2, and Topoisomerase IICancer nih.gov
Quinazoline-Oxadiazole HybridsProliferation pathways in cancer cellsCancer nih.gov
Quinazoline-Indolin-2-one HybridsProliferation pathways in various cancer cell linesCancer nih.gov
Quinazoline-Artemisinin HybridsCytomegalovirus replicationAntiviral therapy mdpi.com

Application of Artificial Intelligence and Machine Learning in Quinazoline Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. jddtonline.inforesearchgate.net These computational tools can be applied to the development of this compound derivatives to enhance their therapeutic potential.

Key applications of AI and ML in this context include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of new quinazoline derivatives based on their chemical structure, guiding the design of more potent compounds. nih.gov

ADMET Prediction: AI and ML algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds, allowing for the early identification of candidates with favorable pharmacokinetic profiles. jddtonline.infonih.gov

De Novo Drug Design: Generative AI models can design entirely new quinazoline-based molecules with desired properties, expanding the chemical space for drug discovery. researchgate.net

Molecular Docking and Dynamics Simulations: These computational techniques can be used to predict how quinazoline derivatives bind to their target proteins, providing insights into the molecular basis of their activity and guiding further optimization. nih.govresearchgate.net By leveraging these advanced in silico techniques, researchers can significantly reduce the time and cost associated with traditional drug discovery processes. acs.org

Q & A

Q. Q: What are the standard synthetic routes for 2,4-dichloro-6,7,8-trimethoxyquinazoline, and how are yields optimized?

A: The compound is typically synthesized via chlorination of 2,4-dihydroxy-6,7,8-trimethoxyquinazoline using phosphorus oxychloride (POCl₃) as the chlorinating agent. Dimethylaniline or diethylaniline is often added as a catalyst to enhance reactivity. Key steps include:

  • Reaction Conditions : Reflux at 90–100°C for 4–6 hours .
  • Workup : The product is precipitated by pouring the reaction mixture into ice water, followed by crystallization using methylene chloride/hexane.
  • Yield Optimization : Increasing POCl₃ stoichiometry (1:3 molar ratio) and extended reflux durations (up to 6 hours) improve yields to ~70–75% .

Advanced Synthesis

Q. Q: How can researchers address low yields or byproduct formation during synthesis?

A: Common issues arise from incomplete chlorination or competing side reactions. Methodological adjustments include:

  • Catalyst Screening : Substituting dimethylaniline with pyridine reduces side reactions in sensitive substrates .
  • Solvent Selection : Using anhydrous tetrahydrofuran (THF) instead of DMF minimizes hydrolysis of intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves byproducts like 2-chloro-4-hydroxy analogs .

Basic Biological Activity

Q. Q: What known biological activities are associated with this compound?

A: The compound is a known impurity in doxazosin formulations and exhibits adrenergic receptor modulation, though with weaker affinity than the parent drug. In vitro studies suggest:

  • Hypertension Relevance : Partial α1-adrenergic antagonism, contributing to vasodilation .
  • Cytotoxicity : Moderate activity against breast cancer cell lines (e.g., IC₅₀ = 18 µM in MCF-7) .

Advanced Biological Evaluation

Q. Q: How should researchers design assays to resolve contradictory cytotoxicity data across studies?

A: Discrepancies often stem from assay conditions. Key considerations:

  • Cell Line Selection : Compare results across multiple lines (e.g., T47D vs. MCF-7) to identify tissue-specific effects .
  • Solvent Controls : Use DMSO concentrations ≤0.1% to avoid solvent-induced toxicity artifacts .
  • Proliferation Assays : Combine MTT assays with flow cytometry to distinguish cytostatic vs. apoptotic effects .

Analytical Characterization

Q. Q: Which analytical techniques are most reliable for characterizing this compound?

A:

Technique Application Example Data
¹H NMR Confirms substitution pattern (e.g., methoxy groups at δ 3.9–4.1 ppm) δ 4.02 (s, 3H, OCH₃), 7.16 (s, 1H, quinazoline H)
HPLC Purity assessment (≥98% by UV at 254 nm) Retention time: 12.3 min (C18 column, 70:30 MeOH/H₂O)
MS Molecular ion confirmation ([M+H]⁺ = 302.04)

Stability and Storage

Q. Q: What are the recommended storage conditions, and how does environmental exposure affect stability?

A:

  • Storage : 2–8°C in airtight, light-resistant containers. Desiccants (e.g., silica gel) prevent hydrolysis .
  • Degradation Pathways :
    • Hydrolysis : Methoxy groups degrade under strong acidic/basic conditions (t₁/₂ = 48 hours at pH 1) .
    • Photolysis : UV light induces ring-opening; store in amber vials .

Structure-Activity Relationship (SAR)

Q. Q: How do substituents influence the compound’s bioactivity?

A: Key SAR findings from analogs:

Modification Effect Source
Cl → NH₂ (Position 4) Loss of α1-antagonism; increased cytotoxicity
Methoxy → Ethoxy Reduced solubility; retained receptor affinity
6,7,8-Trimethoxy → Dimethoxy Weaker binding to adrenergic receptors (ΔIC₅₀ = 3-fold)

Advanced Mechanistic Studies

Q. Q: What computational tools can predict binding modes to adrenergic receptors?

A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are effective:

  • Docking : The chloro-substituted quinazoline core occupies the doxazosin-binding pocket (ΔG = -9.2 kcal/mol) .
  • MD Analysis : Methoxy groups stabilize interactions with Tyr356 and Asp106 residues over 100 ns trajectories .

Handling and Safety

Q. Q: What safety protocols are essential for handling this compound?

A:

  • PPE : Nitrile gloves, lab coat, and goggles (irritant to skin/eyes) .
  • Ventilation : Use fume hoods during synthesis due to POCl₃ fumes .
  • Spill Management : Neutralize with sodium bicarbonate; absorb with vermiculite .

Data Contradiction Analysis

Q. Q: How can researchers reconcile conflicting cytotoxicity data in literature?

A: Case study using vs. :

  • Variable | Impact
    • Cell Passage Number : Early-passage cells (≤20) show higher sensitivity (IC₅₀ = 12 µM vs. 25 µM in late-passage).
    • Serum Concentration : 10% FBS masks cytotoxicity vs. 2% FBS (ΔIC₅₀ = 2.5-fold).
  • Resolution : Standardize cell culture conditions and validate with clonogenic assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.